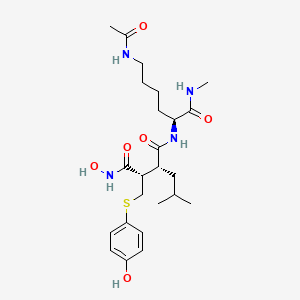
Butanediamide, N4-(5-(acetylamino)-1-((methylamino)carbonyl)pentyl)-N1-hydroxy-2-(((4-hydroxyphenyl)thio)methyl)-3-(2-methylpropyl)-, (2S-(N4(R*),2R*,3S*))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N’-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amide, hydroxyl, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N’-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide typically involves multi-step organic synthesis. The process may start with the preparation of key intermediates, such as the acetamido and methylamino derivatives, followed by coupling reactions to form the final product. Common reagents used in these reactions include acetic anhydride, methylamine, and various protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form corresponding oxo and sulfoxide derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like alkoxides or thiolates can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the amide groups may produce primary or secondary amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s amide and hydroxyl groups may interact with biological macromolecules, making it a potential candidate for studying enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine
The compound’s structural features suggest potential pharmacological applications. It could be investigated for its activity as an enzyme inhibitor or as a therapeutic agent in treating specific diseases.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions due to its unique functional groups.
作用机制
The mechanism by which (2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N’-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups may form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- **(2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N’-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide
- **(2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N’-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of both amide and hydroxyl groups, along with the sulfanyl group, provides a distinct reactivity profile compared to other similar compounds. This makes it a valuable molecule for various scientific and industrial applications.
属性
CAS 编号 |
157726-04-0 |
|---|---|
分子式 |
C24H38N4O6S |
分子量 |
510.6 g/mol |
IUPAC 名称 |
(2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N'-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C24H38N4O6S/c1-15(2)13-19(20(23(32)28-34)14-35-18-10-8-17(30)9-11-18)22(31)27-21(24(33)25-4)7-5-6-12-26-16(3)29/h8-11,15,19-21,30,34H,5-7,12-14H2,1-4H3,(H,25,33)(H,26,29)(H,27,31)(H,28,32)/t19-,20+,21+/m1/s1 |
InChI 键 |
JXPAEGFEJLMUOM-HKBOAZHASA-N |
手性 SMILES |
CC(C)C[C@H]([C@H](CSC1=CC=C(C=C1)O)C(=O)NO)C(=O)N[C@@H](CCCCNC(=O)C)C(=O)NC |
SMILES |
CC(C)CC(C(CSC1=CC=C(C=C1)O)C(=O)NO)C(=O)NC(CCCCNC(=O)C)C(=O)NC |
规范 SMILES |
CC(C)CC(C(CSC1=CC=C(C=C1)O)C(=O)NO)C(=O)NC(CCCCNC(=O)C)C(=O)NC |
| 157726-04-0 | |
同义词 |
3-(5-acetylamino-1-methylcarbamoylpentylcarbamoyl)-2-(4-hydroxyphenylsulphanylmethyl)-5-methyl-hexanohydroxamic acid BB 2116 BB-2116 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[4-[(Z)-2-quinolin-4-ylethenyl]phenyl]nitrous amide](/img/structure/B1239497.png)
![(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1239498.png)
![4-O-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B1239500.png)

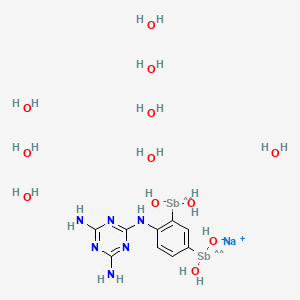
![Calcium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate](/img/structure/B1239504.png)
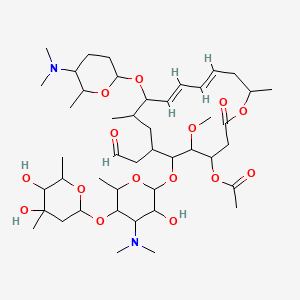
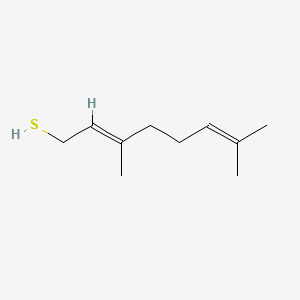
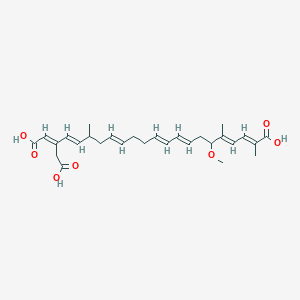
![(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(2S)-1-(methylsulfanylmethylsulfinyl)propan-2-yl]prop-2-enamide](/img/structure/B1239510.png)
![3-[2-[[(1S,2R,3R,4R)-3-[(Z)-(phenylcarbamoylhydrazinylidene)methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1239513.png)
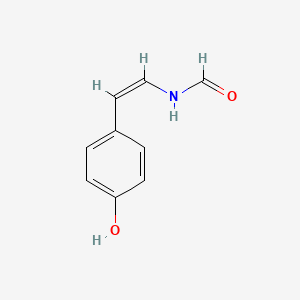
![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S)-2-[(1R)-2-[(1R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1239517.png)
![[(1S,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1239520.png)
